

1H and 13C NMR characterization of N-substituted morpholines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(2R)-2-(Methoxymethyl)morpholine
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A comprehensive guide to the ¹H and ¹³C NMR characterization of N-substituted morpholines, offering a comparative analysis of their spectral data. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation.

The substitution on the nitrogen atom of the morpholine ring significantly influences the chemical shifts of the adjacent protons and carbons. Electron-withdrawing groups, such as acetyl and benzoyl, tend to shift the signals of the N-CH₂ groups downfield (to a higher ppm value). Conversely, electron-donating alkyl groups like methyl and ethyl cause an upfield shift (to a lower ppm value) for these signals.^[1] This guide provides a comparative summary of these effects.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR chemical shifts (δ) in ppm for morpholine and various N-substituted derivatives. The protons on the carbons adjacent to the nitrogen (H-2, H-6) are most affected by the nature of the N-substituent.

Compound	Solvent	H-2, H-6 (ppm)	H-3, H-5 (ppm)	Other Protons (ppm)
Morpholine	CDCl ₃	~2.88	~3.73	1.89 (NH)
N-Acetylmorpholine	CDCl ₃	~3.45-3.65	~3.65-3.75	2.10 (CH ₃)
N-Benzoylmorpholine	CDCl ₃	~3.40-3.90 (broad)	~3.40-3.90 (broad)	7.42 (aromatic)
N-Methylmorpholine	CDCl ₃	~2.35	~3.65	2.25 (N-CH ₃)
N-Ethylmorpholine	CDCl ₃	~2.45	~3.68	1.08 (CH ₃), 2.45 (N-CH ₂)

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.

Comparative ¹³C NMR Data

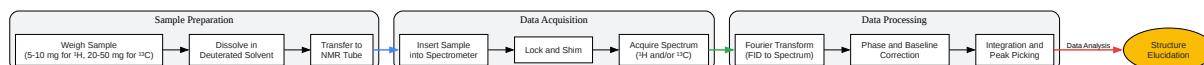
The ¹³C NMR data complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbons adjacent to the nitrogen (C-2, C-6) are particularly sensitive to the N-substituent.

Compound	Solvent	C-2, C-6 (ppm)	C-3, C-5 (ppm)	Other Carbons (ppm)
Morpholine	CDCl ₃	46.1	67.8	
N-Acetylmorpholine	CDCl ₃	41.7, 46.3	66.8	21.4 (CH ₃), 169.1 (C=O)
N-Benzoylmorpholine	CDCl ₃	42.1, 47.6	66.9	127.0, 128.5, 129.8, 135.2 (aromatic), 170.5 (C=O)
N-Methylmorpholine	CDCl ₃	55.4	67.4	46.6 (N-CH ₃)
N-Ethylmorpholine	CDCl ₃	54.1	67.5	12.0 (CH ₃), 52.3 (N-CH ₂)

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.

Experimental Workflow

The general workflow for the NMR characterization of N-substituted morpholines is outlined in the diagram below.



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Caption: Workflow for NMR analysis of morpholine derivatives.

Detailed Experimental Protocols

A standard protocol for acquiring high-quality ^1H and ^{13}C NMR spectra is crucial for accurate characterization.

Sample Preparation

- Weighing: Accurately weigh 5-10 mg of the N-substituted morpholine for ^1H NMR or 20-50 mg for ^{13}C NMR into a clean, dry vial.[1]
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O) to the vial.[1] Deuterated solvents are essential to avoid overwhelming solvent signals in the ^1H NMR spectrum.[1]
- Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved.[1]
- Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.
- Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (TMS is defined as 0.00 ppm).[1]

NMR Data Acquisition

- Instrument Setup: Calibrate the NMR spectrometer according to the manufacturer's guidelines.
- Sample Insertion: Carefully place the NMR tube into a spinner turbine and insert it into the magnet.
- Locking and Shimming: The instrument's software will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to achieve maximum homogeneity, which is critical for obtaining high-resolution spectra.[1]
- ^1H Spectrum Acquisition: Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

- ^{13}C Spectrum Acquisition: A proton-decoupled pulse sequence is typically used for ^{13}C NMR to simplify the spectrum by removing C-H coupling and to enhance the signal-to-noise ratio.
[\[1\]](#)

Data Processing

- Fourier Transform: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum through a Fourier transform.[\[1\]](#)
- Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat.[\[1\]](#)
- Referencing: The chemical shift axis is calibrated relative to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.
- Analysis: The final spectrum is analyzed by integrating the peak areas (for ^1H NMR), identifying the chemical shifts, and analyzing the coupling patterns to elucidate the molecular structure.

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References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1H and ^{13}C NMR characterization of N-substituted morpholines]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b114748#1h-and-13c-nmr-characterization-of-n-substituted-morpholines>

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